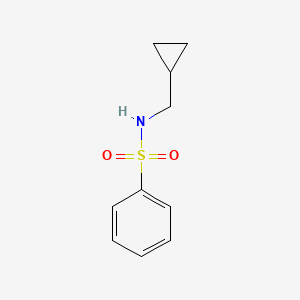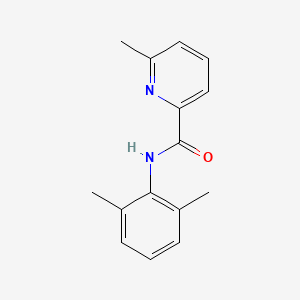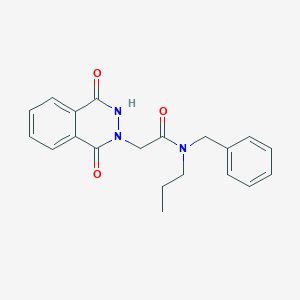
N-(2,5-dichlorophenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)furan-3-carboxamide, commonly known as DCPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPC belongs to the class of furan carboxamides and is primarily used as a tool compound in biochemical and pharmacological studies.
Applications De Recherche Scientifique
DCPC has been used as a tool compound in various scientific research studies. It has been shown to inhibit the activity of several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the endocannabinoid system. DCPC has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Mécanisme D'action
DCPC inhibits the activity of FAAH and MAGL by binding to their active sites. FAAH is an enzyme that breaks down the endocannabinoid anandamide, while MAGL breaks down 2-arachidonoylglycerol (2-AG). Inhibition of these enzymes leads to increased levels of anandamide and 2-AG, which are known to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
DCPC has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by increasing the levels of anandamide and 2-AG. DCPC also exhibits antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCPC in lab experiments is its specificity for FAAH and MAGL. DCPC does not inhibit other enzymes in the endocannabinoid system, making it a useful tool compound for studying the role of FAAH and MAGL in various physiological processes. However, one limitation of using DCPC is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on DCPC. One potential direction is to investigate its potential as a cancer treatment. DCPC has been shown to induce apoptosis in cancer cells, and further research could explore its efficacy in vivo. Another potential direction is to investigate its potential as an analgesic and anti-inflammatory agent. DCPC's ability to increase the levels of anandamide and 2-AG could make it a promising candidate for the treatment of chronic pain and inflammation. Overall, DCPC is a promising tool compound with several potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DCPC involves the reaction between 2,5-dichlorophenyl isocyanate and furan-3-carboxylic acid in the presence of a base catalyst. The reaction yields DCPC as a white crystalline solid with a molecular weight of 301.14 g/mol.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-1-2-9(13)10(5-8)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUPKJZORAZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)



![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)